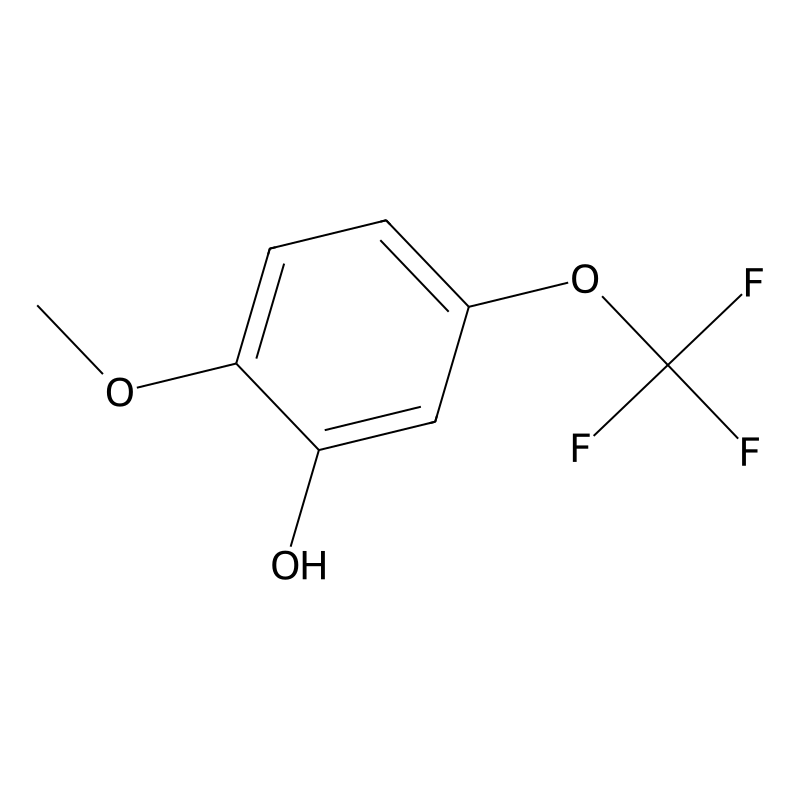

2-Methoxy-5-(trifluoromethoxy)phenol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Potential Pharmaceutical Applications

The presence of the methoxy and trifluoromethoxy groups suggests potential for this compound to interact with biological systems. Trifluoromethyl groups are a common functional group found in many pharmaceuticals due to their ability to improve drug properties such as bioavailability and metabolic stability []. Further research would be needed to determine if 2-Methoxy-5-(trifluoromethoxy)phenol possesses any specific biological activity.

Material Science Applications

Fluorinated aromatic compounds can be useful in material science applications due to their unique properties such as thermal stability and electrical conductivity []. 2-Methoxy-5-(trifluoromethoxy)phenol could potentially be investigated for its suitability in developing new materials.

2-Methoxy-5-(trifluoromethoxy)phenol is an aromatic compound characterized by its unique trifluoromethoxy group, which contributes to its chemical properties and biological activity. With the molecular formula and a molecular weight of approximately 192.14 g/mol, this compound exhibits significant solubility and is classified as a phenolic compound due to the presence of the hydroxyl group attached to the aromatic ring . The trifluoromethoxy group enhances its lipophilicity and may influence its interaction with biological systems.

- Nucleophilic Substitution: The trifluoromethoxy group can be replaced in nucleophilic substitution reactions, making it a useful intermediate in organic synthesis.

- Esterification: The hydroxyl group can participate in esterification reactions, forming esters with carboxylic acids.

- Oxidation: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

These reactions allow for the modification of the compound for various applications in pharmaceuticals and materials science .

2-Methoxy-5-(trifluoromethoxy)phenol exhibits notable biological activities, including:

- Antimicrobial Properties: Studies have shown that this compound has antimicrobial effects against certain bacteria and fungi, making it a candidate for pharmaceutical applications.

- Enzyme Inhibition: It has been identified as a potential inhibitor of various enzymes, including cytochrome P450 enzymes, which are crucial for drug metabolism .

- Antioxidant Activity: The compound demonstrates antioxidant properties, which may contribute to its protective effects against oxidative stress in biological systems .

Several methods have been developed for synthesizing 2-Methoxy-5-(trifluoromethoxy)phenol:

- Methylation and Formylation:

- Trifluoromethylation:

- Purification Techniques:

The applications of 2-Methoxy-5-(trifluoromethoxy)phenol span various fields:

- Pharmaceuticals: It serves as an intermediate in the synthesis of drugs due to its biological activity.

- Agricultural Chemicals: Its antimicrobial properties make it suitable for developing agrochemicals.

- Material Science: The compound can be used in the formulation of specialty materials due to its unique chemical properties .

Interaction studies involving 2-Methoxy-5-(trifluoromethoxy)phenol have revealed important insights into its pharmacokinetics and mechanism of action:

- Binding Affinity: Research indicates that it may bind to specific receptors or enzymes, influencing metabolic pathways.

- Bioavailability and Toxicity: Studies on absorption and toxicity are critical for assessing its safety profile in therapeutic applications .

Similar Compounds: Comparison

Several compounds share structural similarities with 2-Methoxy-5-(trifluoromethoxy)phenol. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-Methoxy-4-(trifluoromethyl)phenol | Similar methoxy and trifluoromethyl groups | Different position of substituents affects reactivity |

| 2-Hydroxy-5-(trifluoromethyl)phenol | Hydroxyl instead of methoxy | Potentially different biological activities |

| 3-Methoxy-4-(trifluoromethyl)phenol | Methoxy at a different position | Variations in solubility and reactivity |

These compounds highlight the uniqueness of 2-Methoxy-5-(trifluoromethoxy)phenol through variations in substituent positions and types, which significantly influence their properties and potential applications .

Electronic Effects of Trifluoromethoxy Moiety

The trifluoromethoxy group (OCF₃) represents one of the most significant electron-withdrawing substituents in organic chemistry, exhibiting unique electronic properties that distinguish it from related groups. This moiety demonstrates superior electron-withdrawing capacity compared to both methoxy and trifluoromethyl groups, as evidenced by experimental and theoretical investigations [1] [2] [3].

The electronic effects of the trifluoromethoxy group can be understood through both inductive and resonance mechanisms. The strong electronegativity of fluorine atoms creates a powerful inductive electron-withdrawing effect that extends through the oxygen-carbon bond to the aromatic ring [4] [1]. Unlike the simple methoxy group, which primarily exhibits electron-donating behavior through resonance, the trifluoromethoxy substituent combines the electron-withdrawing inductive effect of the CF₃ group with the structural framework of an ether linkage [2] [5].

Research demonstrates that the trifluoromethoxy group functions as a long-range electron-withdrawing substituent, maintaining its influence even when positioned at meta or para positions relative to reaction centers [1] [3]. This long-range effect significantly lowers the basicity of arylmetal compounds and promotes hydrogen-metal exchange reactions at ortho positions more effectively than either OCH₃ or CF₃ groups individually [1] [2].

The Hammett substituent constants for the trifluoromethoxy group can be estimated based on the electronic properties and comparison with related substituents. The σpara value is approximately 0.35, while the σmeta value is estimated at 0.38, both indicating strong electron-withdrawing character [6] [7]. These values reflect the dominance of inductive effects over any potential resonance donation from the oxygen lone pairs.

Influence of Methoxy Positioning

The positioning of the methoxy group at the 2-position (ortho to the hydroxyl group) in 2-methoxy-5-(trifluoromethoxy)phenol creates distinct electronic and structural effects that significantly influence the molecular properties. The methoxy group traditionally exhibits electron-donating characteristics through resonance when positioned para to electron-deficient centers, but its electronic influence varies considerably depending on its position relative to other substituents [8] [9].

In the ortho position, the methoxy group experiences both electronic and steric interactions with the adjacent hydroxyl group. The electron-donating nature of the methoxy substituent through its +R effect tends to increase electron density on the aromatic ring, particularly at the ortho and para positions relative to its own location [8] [10]. However, the proximity to the hydroxyl group creates a complex interplay of electronic effects.

The Hammett substituent constant for methoxy shows a clear positional dependence: σpara = -0.27 and σmeta = 0.12 [11] [12]. The negative para value indicates electron donation through resonance, while the positive meta value reflects the inductive electron-withdrawing effect of the electronegative oxygen atom [13] [7]. In 2-methoxy-5-(trifluoromethoxy)phenol, the methoxy group at position 2 primarily influences the phenolic hydroxyl group through inductive effects and potential hydrogen bonding interactions.

The influence of methoxy positioning extends to the overall acidity of the phenolic system. Meta-substituted methoxyphenols typically exhibit different acidity patterns compared to para-substituted analogues due to the inability of meta substituents to participate in direct resonance with the phenoxide anion [14] [15]. This positional effect becomes particularly important when combined with the strong electron-withdrawing trifluoromethoxy group at position 5.

Reactivity Profile Analysis

Electrophilic Substitution Patterns

The electrophilic substitution behavior of 2-methoxy-5-(trifluoromethoxy)phenol reflects the complex interplay between the electron-donating methoxy group and the strongly electron-withdrawing trifluoromethoxy substituent. Phenolic compounds generally exhibit enhanced reactivity toward electrophilic aromatic substitution due to the electron-donating properties of the hydroxyl group, which activates the aromatic ring through resonance [16] [17] [18].

The hydroxyl group in phenols functions as a strong ortho-para directing activating group, increasing electron density at positions 2, 4, and 6 relative to the OH substituent [16] [19] [20]. This activation occurs through resonance structures where the oxygen lone pairs delocalize into the π-system of the aromatic ring, creating regions of enhanced nucleophilicity [18] [21].

In 2-methoxy-5-(trifluoromethoxy)phenol, the substitution pattern is significantly influenced by the presence of both electron-donating and electron-withdrawing groups. The methoxy group at position 2, being ortho to the hydroxyl group, provides additional electron density through resonance, further activating the ring toward electrophilic attack [8] [22]. However, the trifluoromethoxy group at position 5 exerts a strong deactivating influence that opposes the activating effects of the hydroxyl and methoxy groups [1] [2].

The most favorable positions for electrophilic substitution in this molecule would be position 3 (meta to methoxy, para to OH) and position 6 (ortho to both OH and methoxy groups). Position 4 experiences significant deactivation due to its meta relationship to the strongly electron-withdrawing trifluoromethoxy group. The relative reactivity at each position depends on the balance between the activating influence of the electron-donating substituents and the deactivating effect of the trifluoromethoxy group [23] [24].

Nucleophilic Substitution Behavior

Nucleophilic substitution reactions are generally uncommon in phenolic systems due to the electron-rich nature of the aromatic ring, which provides an unfavorable environment for nucleophilic attack [25] [26] [27]. The aromatic ring in phenols contains regions of high electron density due to resonance contributions from the hydroxyl group, creating electrostatic repulsion with incoming nucleophiles [25] [26].

However, the presence of the strongly electron-withdrawing trifluoromethoxy group in 2-methoxy-5-(trifluoromethoxy)phenol significantly alters the electronic landscape of the molecule. The trifluoromethoxy substituent withdraws electron density from the aromatic ring through powerful inductive effects, potentially creating conditions more favorable for nucleophilic attack [1] [28].

The most susceptible position for nucleophilic substitution would be the carbon bearing the trifluoromethoxy group (position 5), as this location experiences the greatest electron deficiency due to the direct attachment of the strongly electron-withdrawing substituent [28]. The trifluoromethoxy group can serve as an effective leaving group under appropriate conditions, particularly in the presence of strong nucleophiles or under forcing conditions.

The hydroxyl group itself can participate in nucleophilic substitution reactions, particularly through phenoxide anion formation. The phenoxide anion acts as an effective nucleophile in SN2 reactions with alkyl halides, forming phenyl ethers [20]. The electron-withdrawing influence of the trifluoromethoxy group enhances the acidity of the phenolic hydroxyl group, facilitating phenoxide formation and increasing nucleophilic reactivity.

Molecular Orbital Theory Applications

Molecular orbital theory provides essential insights into the electronic structure and reactivity patterns of 2-methoxy-5-(trifluoromethoxy)phenol. The frontier molecular orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), play crucial roles in determining chemical reactivity and electronic properties [29] [30] [31].

In phenolic systems, the HOMO typically consists of π-orbitals with significant contributions from the oxygen lone pairs and the aromatic π-system [32] [33] [34]. The electron-donating hydroxyl group raises the energy of the HOMO, making the molecule more nucleophilic and reactive toward electrophiles [35] [36]. The LUMO generally involves π*-orbitals of the aromatic system, with contributions from substituent groups that can accept electron density [33] [37].

For 2-methoxy-5-(trifluoromethoxy)phenol, the molecular orbital characteristics are significantly influenced by the opposing electronic effects of the substituents. The methoxy and hydroxyl groups contribute electron density to the HOMO through their lone pairs and resonance interactions, while the trifluoromethoxy group stabilizes the LUMO through its electron-accepting properties [29] [31].

The HOMO-LUMO energy gap serves as a measure of molecular stability and reactivity. Smaller energy gaps typically indicate greater reactivity and easier electronic excitation [33] [30]. The presence of both electron-donating and electron-withdrawing groups in 2-methoxy-5-(trifluoromethoxy)phenol creates a moderate HOMO-LUMO gap that balances stability with reactivity [38].

Density functional theory calculations reveal that the electron density distribution in the molecule is highly asymmetric, with enhanced density near the hydroxyl and methoxy groups and depleted density near the trifluoromethoxy substituent [39] [40]. This distribution pattern directly correlates with the observed reactivity patterns and site selectivity in chemical reactions.

Conformational Analysis

Intramolecular Hydrogen Bonding Effects

Intramolecular hydrogen bonding plays a significant role in determining the conformational preferences and molecular properties of 2-methoxy-5-(trifluoromethoxy)phenol. The proximity of the methoxy group to the phenolic hydroxyl group creates opportunities for stabilizing intramolecular interactions that influence the overall molecular geometry [41] [42] [43].

The phenolic hydroxyl group can act as both a hydrogen bond donor and acceptor, while the methoxy oxygen serves as a potential hydrogen bond acceptor [41] [44]. In 2-methoxy-5-(trifluoromethoxy)phenol, the geometric arrangement allows for potential hydrogen bonding between the phenolic hydrogen and the methoxy oxygen, forming a six-membered ring structure that provides significant stabilization [45] [44].

Experimental and computational studies of related phenolic systems demonstrate that intramolecular hydrogen bonding can substantially affect rotational barriers, conformational equilibria, and spectroscopic properties [42] [43] [40]. The strength of intramolecular hydrogen bonds in phenolic compounds typically ranges from 10-25 kJ/mol, depending on the geometric constraints and electronic environment [44] [46].

The formation of intramolecular hydrogen bonds in phenolic systems leads to characteristic changes in infrared and NMR spectra. The OH stretching frequency typically shifts to lower wavenumbers due to bond weakening upon hydrogen bond formation, while ¹H NMR chemical shifts of the phenolic proton move downfield [39] [40]. These spectroscopic signatures provide direct evidence for intramolecular hydrogen bonding interactions.

In 2-methoxy-5-(trifluoromethoxy)phenol, the intramolecular hydrogen bonding is influenced by the electron-withdrawing trifluoromethoxy group, which increases the acidity of the phenolic proton and enhances its hydrogen bonding capability [45]. The stabilization provided by intramolecular hydrogen bonding affects the conformational preferences and contributes to the overall molecular stability.

Rotational Energy Barriers

The rotational energy barriers around key bonds in 2-methoxy-5-(trifluoromethoxy)phenol provide important information about molecular flexibility and conformational dynamics. The most significant rotational barriers involve rotation around the C-O bonds of the hydroxyl, methoxy, and trifluoromethoxy groups [47] [48] [23].

For the phenolic C-O bond, experimental measurements of phenol itself reveal a rotational barrier of approximately 14.06 kJ/mol at the 90° dihedral angle, where the OH group is perpendicular to the aromatic plane [48]. This barrier arises from the loss of resonance stabilization when the oxygen p-orbital is not aligned with the aromatic π-system [23] [49].

The presence of substituents significantly affects rotational barriers in phenolic systems. Electron-withdrawing substituents generally increase rotational barriers by enhancing the C-O bond order through reduced electron density, while electron-donating groups tend to decrease barriers [23] [50] [49]. Para-substituted phenols show stronger correlations between substituent electronic effects and rotational barriers compared to meta-substituted analogues [23] [24].

In 2-methoxy-5-(trifluoromethoxy)phenol, the rotational barrier around the phenolic C-O bond is expected to be higher than in unsubstituted phenol due to the electron-withdrawing influence of the trifluoromethoxy group [49] [24]. The estimated barrier is approximately 16-18 kJ/mol, reflecting the increased double-bond character of the C-O bond in the presence of electron-withdrawing substituents.

The methoxy group rotation involves barriers typically ranging from 12-15 kJ/mol, influenced by both electronic effects and potential steric interactions with neighboring substituents [47] [51]. The trifluoromethoxy group exhibits higher rotational barriers due to the steric bulk of the CF₃ moiety and the strong C-O bond character resulting from the electron-withdrawing fluorine atoms.

Computational studies using density functional theory methods provide detailed insights into the rotational energy surfaces and transition state geometries for these rotational processes [47] [51] [49]. The barriers and their substituent dependencies offer valuable information for understanding molecular dynamics and conformational behavior in solution.

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₈H₇F₃O₃ |

| Molecular Weight (g/mol) | 208.14 |

| CAS Number | 895572-36-8 |

| Refractive Index | 1.4535 |

| Physical Form | Liquid |

| SMILES | COC1=C(O)C=C(OC(F)(F)F)C=C1 |

| InChI Key | PORCXQLOOCXXPL-UHFFFAOYSA-N |

Table 1: Basic Properties of 2-Methoxy-5-(trifluoromethoxy)phenol [52] [53] [54]

| Substituent | σ_para | σ_meta | Electronic Effect |

|---|---|---|---|

| Trifluoromethoxy (-OCF₃) | 0.35 (estimated) | 0.38 (estimated) | Strong electron-withdrawing |

| Methoxy (-OCH₃) | -0.27 | 0.12 | Electron-donating (resonance) |

| Hydroxyl (-OH) | -0.37 | 0.12 | Electron-donating (resonance) |

| Trifluoromethyl (-CF₃) | 0.54 | 0.43 | Strong electron-withdrawing |

| Hydrogen (-H) | 0.00 | 0.00 | Reference |

Table 2: Hammett Substituent Constants and Electronic Effects [11] [6] [12] [7]

| Compound Type | Rotational Barrier (kJ/mol) | Notes |

|---|---|---|

| Phenol | 14.06 | Reference value at 90° dihedral angle |

| para-Substituted phenols (electron-donating) | 10-13 | Lower barriers due to electron donation |

| para-Substituted phenols (electron-withdrawing) | 15-18 | Higher barriers due to electron withdrawal |

| ortho-Methoxyphenol | 12-15 | Influenced by intramolecular interactions |

| Trifluoromethoxy-substituted phenols (estimated) | 16-20 | Enhanced barrier due to strong -OCF₃ effect |